molecular formula C7H11N3O B1271204 2-[(3-Aminopyridin-4-yl)amino]ethanol CAS No. 124897-41-2

2-[(3-Aminopyridin-4-yl)amino]ethanol

Cat. No.: B1271204
CAS No.: 124897-41-2
M. Wt: 153.18 g/mol
InChI Key: MKFUJNJNKHEQTE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(3-Aminopyridin-4-yl)amino]ethanol (IUPAC name: 2-[(3-aminopyridin-4-yl)amino]ethan-1-ol) is a pyridine derivative featuring an ethanolamine side chain linked via an amino group to the 3-aminopyridin-4-yl moiety. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol. The compound’s structure combines a pyridine ring with primary amine (-NH₂) and secondary alcohol (-CH₂CH₂OH) functionalities, making it a versatile intermediate in medicinal chemistry and drug synthesis .

For instance, ethanolamine is frequently employed in reactions with halogenated pyridines or activated intermediates (e.g., 3-amino-4-chloropyridine) under basic conditions . The compound’s dual functional groups (amine and alcohol) enable its use in synthesizing heterocyclic scaffolds, such as quinoline and pyrimidine derivatives, which are common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[(3-aminopyridin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-5-9-2-1-7(6)10-3-4-11/h1-2,5,11H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFUJNJNKHEQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365427
Record name 2-[(3-aminopyridin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124897-41-2
Record name 2-[(3-aminopyridin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopyridin-4-yl)amino]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopyridin-4-yl)amino]ethanol typically involves the reaction of 3-aminopyridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-aminopyridine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol, at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopyridin-4-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-[(3-Aminopyridin-4-yl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopyridin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

To contextualize 2-[(3-Aminopyridin-4-yl)amino]ethanol, we compare it with structurally related pyridine-based compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications Reference
This compound C₇H₁₁N₃O -NH₂ (C3), -NH-CH₂CH₂OH (C4) Amine, secondary alcohol Drug intermediates, ligands
2-(3-Aminopyridin-4-yloxy)ethanol C₇H₁₀N₂O₂ -NH₂ (C3), -O-CH₂CH₂OH (C4) Amine, ether, primary alcohol Polymer additives, catalysts
(2-Aminopyridin-4-yl)-methanol C₆H₈N₂O -NH₂ (C2), -CH₂OH (C4) Amine, primary alcohol Fluorescent probes
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₂ClNO₃ -Cl (C2), -CH(OCH₃)₂ (C3), -CH₂OH (C4) Halide, acetal, alcohol Agrochemical synthesis

Key Findings

Substituent Effects on Reactivity: The amino-ethanol group in this compound enhances its nucleophilicity, enabling participation in Schiff base formation or metal coordination . In contrast, the ether-linked ethanol in 2-(3-Aminopyridin-4-yloxy)ethanol reduces reactivity due to the electron-withdrawing oxygen atom, favoring stability in acidic conditions . The chloro-dimethoxy substituents in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol increase steric hindrance, limiting its utility in cross-coupling reactions but enhancing resistance to hydrolysis .

Solubility and Bioavailability: The secondary alcohol in this compound improves aqueous solubility compared to non-polar analogs like (2-Aminopyridin-4-yl)-methanol, which has a simpler hydroxymethyl group . Ether-linked derivatives (e.g., 2-(3-Aminopyridin-4-yloxy)ethanol) exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Applications in Drug Development: this compound is a precursor for kinase inhibitors, leveraging its amine-alcohol motif to bind ATP-binding pockets . (2-Aminopyridin-4-yl)-methanol’s compact structure makes it suitable for fluorescent tagging in biochemical assays .

Biological Activity

2-[(3-Aminopyridin-4-yl)amino]ethanol, a compound characterized by its unique pyridine structure and functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol. The compound features an amino group attached to a pyridine ring and an ethanol moiety, which enhances its reactivity and potential for biological interactions.

Research indicates that compounds in the aminopyridine class, including this compound, can modulate voltage-gated potassium channels. This modulation increases neuronal excitability, making it significant for treating neurological disorders such as multiple sclerosis. The compound's ability to block these channels suggests potential neuroprotective properties and enhanced synaptic transmission capabilities.

Potassium Channel Modulation

Studies have shown that this compound can effectively block voltage-gated potassium channels. This action is critical in conditions where increased neuronal excitability is desired. The structural similarities with other known potassium channel blockers suggest that this compound could be developed further for therapeutic uses in neurology.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of aminopyridine compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting a potential avenue for exploration in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amination : Reaction of 3-amino-4-pyridinecarboxaldehyde with ethanolamine under controlled conditions.
  • Acylation Reactions : The amino group can be acylated to form derivatives that may enhance biological activity.
  • Esterification : The hydroxyl group can react with different acid chlorides to yield ester derivatives with potentially improved pharmacological properties.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of aminopyridine derivatives similar to this compound. The findings indicated significant improvements in synaptic transmission and reduced neuronal apoptosis in models of neurodegeneration .

Antimicrobial Testing

In another study focusing on the antimicrobial properties of aminopyridine derivatives, compounds structurally related to this compound exhibited varied degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that further investigation into the specific activities of this compound could yield valuable insights into its therapeutic potential .

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